molecular formula C11H14ClNO B1419361 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 923219-73-2

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No. B1419361
CAS RN: 923219-73-2
M. Wt: 211.69 g/mol
InChI Key: PLZSQKSUSQGCJR-UHFFFAOYSA-N
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Description

The compound “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is a synthetic compound . Its IUPAC name is 2-chloro-5,6,7,8-tetrahydro-5-quinolinol .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is 183.64 . It is a solid at room temperature .

Scientific Research Applications

Synthesis, Antimalarial Activity, and Quantitative Structure-Activity Relationships

A study focused on synthesizing a series of compounds derived from substituted 1-phenyl-2-propanones which showed significant antimalarial activity against Plasmodium berghei in mice. The potency of these compounds was found to correlate with the size and electron donation of the phenyl ring substituents. Notably, these compounds demonstrated excellent activity against resistant strains of the parasite and exhibited pharmacokinetic properties allowing extended protection against infection after oral administration. This suggests potential clinical trials for this class of compounds in humans (Werbel et al., 1986).

Antidepressant Activity

Antidepressant Activity of Tetrahydroimidazo[2,1-a]isoquinolin-5-ols

Another research found that a series of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols exhibited potential antidepressant activity. Specifically, the 4-chloro- and 4-fluorophenyl analogues within this series were noted for their pharmacological activity, comparable to that of the antidepressant imipramine. These compounds significantly potentiated the 5-hydroxytryptophan-facilitated monosynaptic spike in spinal cat preparations, indicating their influence on central nervous system activity (Houlihan et al., 1983).

Antiulcer and Antisecretory Activity

Thioureas Derived from Tetrahydroquinoline for Antiulcer and Antisecretory Activity

Research on a series of thioureas derived from 5,6,7,8-tetrahydroquinoline and related heterocycles demonstrated their potential for antisecretory activity in the pylorus-ligated rat and protective activity against gastric erosions caused by cold-restraint stress. These findings suggest the compounds' potential for treating conditions related to gastric secretion and ulceration (Beattie et al., 1977).

properties

IUPAC Name

2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4,9,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZSQKSUSQGCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N=C(C=C2)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 2
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Reactant of Route 6
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol

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